molecular formula C17H15NO4 B2397674 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid CAS No. 333415-72-8

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Cat. No. B2397674
CAS RN: 333415-72-8
M. Wt: 297.31
InChI Key: QDZIGIDRPFIIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Oxo-4-phenyl-butyl)-carbamic acid tert-butylester” is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33200 . It is commonly used in early discovery research .


Molecular Structure Analysis

The molecular structure of “(4-Oxo-4-phenyl-butyl)-carbamic acid tert-butylester” consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.058g/cm3, a boiling point of 406.8ºC at 760mmHg, and a melting point of 90-91ºC . It also has a flash point of 199.8ºC .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals. A review highlighted the effectiveness of AOPs in treating acetaminophen from aqueous mediums, indicating potential applications for related compounds in environmental remediation. This approach also involves understanding the degradation pathways and biotoxicity of by-products, which could encompass studies on compounds like 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid (Qutob et al., 2022).

Understanding Degradation Processes

Another study focused on the degradation processes of nitisinone, a compound with structural relevance to the one , highlighting the importance of understanding stability, degradation products, and their impacts. This research can inform the environmental and physiological behaviors of related aromatic compounds (Barchańska et al., 2019).

Regulatory Functions in Gut Health

Benzoic acid, structurally related to 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, has been studied for its applications in improving gut functions and health through the regulation of enzyme activity, redox status, immunity, and microbiota. These findings suggest potential health applications of structurally related compounds in promoting gut health (Mao et al., 2019).

Pharmacokinetic Analysis

The physiologically-based pharmacokinetic analysis of benzoic acid across different species, including humans, sheds light on metabolic and dosimetric variations, which can be crucial for understanding the pharmacokinetics of related compounds. This analysis helps in assessing dietary exposures and interspecies uncertainty, which could apply to the pharmacokinetic studies of 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid and its derivatives (Hoffman & Hanneman, 2017).

Synthetic and Pharmacological Potential

The synthetic and pharmacological potentials of compounds with a sultone core, including those structurally similar to 4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid, have been explored. This review suggests that such compounds deserve attention for their potential in experimental chemistry and pharmacology, indicating a wide range of possible applications beyond their current uses (Hryhoriv et al., 2021).

properties

IUPAC Name

4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZIGIDRPFIIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.